Steric Sensitivity: 2-(Trimethylstannyl)pyridine vs 6-Methyl-2-(trimethylstannyl)pyridine in Lanthanide-Catalyzed Carbostannolysis
In a direct head-to-head comparison under identical catalytic conditions, 2-(trimethylstannyl)pyridine (1) undergoes rapid C–Sn bond activation with Cp*₂LaCH(TMS)₂ (2a) or [Cp*₂LaH]₂ (2b) at room temperature, generating Cp*₂La(2-pyridyl) and enabling downstream carbostannolysis with ethylene or terminal alkynes. Under the same conditions, 6-methyl-2-(trimethylstannyl)pyridine (6) is completely unreactive, a difference attributed to steric hindrance imposed by the 6-methyl group blocking catalyst access to the Sn–C bond [1]. With 1-hexyne at 60°C, compound 1 yields (E)-2-butyl-1-(Me₃Sn)-oct-1-en-3-yne with a 60:1 E:Z stereoselectivity ratio [1].
| Evidence Dimension | Carbostannolysis reactivity (C–Sn bond activation by organolanthanide catalysts) |
|---|---|
| Target Compound Data | 2-(Trimethylstannyl)pyridine (1): Fully reactive at room temperature; yields conjugated enyne product at 60°C with 60:1 E:Z ratio |
| Comparator Or Baseline | 6-Methyl-2-(trimethylstannyl)pyridine (6): Unreactive under identical conditions |
| Quantified Difference | Complete loss of reactivity (reactive → unreactive) upon 6-methyl substitution; stereoselectivity 60:1 E:Z for terminal alkyne carbostannylation |
| Conditions | Cp*₂LaCH(TMS)₂ or [Cp*₂LaH]₂ catalyst, room temperature for C–Sn activation; 60°C for alkyne carbostannylation; Organometallics 2013 study |
Why This Matters
Procurement of a 6-methyl or other ortho-substituted analog will yield an inert reagent for this entire class of lanthanide-catalyzed transformations, representing a complete loss of synthetic utility.
- [1] Wobser, S.D., Stephenson, C.J., Delferro, M., Marks, T.J. (2013) Carbostannolysis Mediated by Bis(pentamethylcyclopentadienyl)lanthanide Catalysts. Utility in Accessing Organotin Synthons. Organometallics, 32(5), 1317–1327. DOI: 10.1021/om301031e View Source
